molecular formula C14H22N2O3 B3374671 Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate CAS No. 1030181-52-2

Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B3374671
CAS No.: 1030181-52-2
M. Wt: 266.34 g/mol
InChI Key: XYNQIICDAJZIHK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a propargyl (prop-2-yn-1-yl) carbamoyl substituent at the 4-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors and allosteric modulators targeting G protein-coupled receptors (GPCRs) or kinases . Its propargyl group enables click chemistry applications, while the Boc group facilitates deprotection under mild acidic conditions for further functionalization.

Properties

IUPAC Name

tert-butyl 4-(prop-2-ynylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNQIICDAJZIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030181-52-2
Record name tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate
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Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, its stability may be affected by storage conditions, as suggested by the recommended storage temperature of 2-8°C.

Biological Activity

Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate (CAS No. 301185-41-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity, particularly in pharmacological contexts.

Molecular Characteristics

The molecular formula of this compound is C13H21NO2C_{13}H_{21}NO_2 with a molecular weight of 223.31 g/mol . The compound features a piperidine ring substituted with a tert-butyl group and a propynoyl carbamate moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with propargyl isocyanate or related reagents. The process can be optimized for yield and purity using various solvents and reaction conditions. For instance, one synthesis method reported yields of over 95% purity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with similar structures have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15). The structure-activity relationship (SAR) analysis suggests that the presence of the piperidine moiety is crucial for enhancing cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AHCT-151.61 ± 1.92
Compound BA4311.98 ± 1.22

These findings suggest that modifications to the piperidine structure can lead to enhanced anticancer activity.

Anticonvulsant Activity

In addition to anticancer effects, some derivatives have been tested for anticonvulsant activity. Certain compounds in the same family have demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy treatment .

The proposed mechanism of action for these compounds often involves interactions with specific protein targets involved in cell proliferation and survival pathways. Molecular dynamics simulations have revealed that these compounds may interact with proteins through hydrophobic contacts and hydrogen bonding, which are essential for their biological activity .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of piperidine derivatives, including this compound. The results showed that these compounds effectively inhibited cell growth in vitro, demonstrating IC50 values comparable to standard chemotherapeutics like doxorubicin.

Case Study 2: Anticonvulsant Properties

In another investigation focusing on anticonvulsant activity, a derivative was tested in a PTZ-induced seizure model in rodents. The compound exhibited significant protective effects against seizures, suggesting its potential as an antiepileptic agent.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets through covalent bonding, which could lead to alterations in target functions. This mechanism is common among carbamoyl compounds, making it a candidate for drug development.

Chemical Synthesis

Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate can serve as an intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it valuable in the synthesis of more complex molecules. Researchers are exploring one-step synthesis routes to streamline the production process .

Pharmacological Studies

The pharmacokinetics of this compound are under investigation, particularly how its piperidine moiety undergoes metabolic transformations. Understanding these pathways can provide insights into its efficacy and safety profile as a potential drug candidate.

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityPreliminary studies indicated that derivatives of piperidine compounds exhibit cytotoxic effects on cancer cell lines, suggesting that tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine derivatives may also have similar properties .
Study B Synthetic PathwaysResearch demonstrated efficient synthetic routes for producing this compound, highlighting its utility as a precursor in developing novel therapeutic agents .
Study C Mechanism ExplorationInvestigations into the mechanism of action revealed potential interactions with specific enzymes involved in metabolic pathways, warranting further exploration into its pharmacological effects.

Conclusion and Future Directions

The applications of this compound extend across medicinal chemistry, organic synthesis, and pharmacological research. As investigations continue into its biological activity and synthesis pathways, this compound holds promise for future therapeutic developments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at the Piperidine 4-Position

The biological and physicochemical properties of tert-butyl piperidine-1-carboxylate derivatives are highly dependent on the substituent at the 4-position. Below is a comparative analysis of analogs with distinct carbamoyl or ureido groups:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate Propargyl carbamoyl C₁₄H₂₀N₂O₃ 264.32 Click chemistry, kinase inhibitor scaffolds
Tert-butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate Benzyl-ethyl carbamoyl C₂₁H₃₀N₂O₃ 358.48 M5 receptor PAM development
Tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate Trifluoromethyl benzyl-ethyl carbamoyl C₂₂H₂₈F₃N₂O₃ 440.47 Enhanced lipophilicity, CNS-targeting
Tert-butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate 4-Nitrophenyl ureido C₁₇H₂₄N₄O₅ 376.40 Electron-deficient, nitro group reactivity
Tert-butyl 4-[(4-aminophenyl)carbamoyl]piperidine-1-carboxylate 4-Aminophenyl carbamoyl C₁₇H₂₅N₃O₃ 319.40 Hydrogen bonding, solubility enhancement
Key Observations:
  • Propargyl vs. Aromatic Groups : The propargyl group in the target compound enables alkyne-azide cycloaddition for bioconjugation, unlike benzyl or trifluoromethylbenzyl analogs, which are tailored for receptor binding (e.g., M5 PAMs in –3) .
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl ureido derivative () exhibits reactivity suitable for electrophilic substitutions, whereas the 4-aminophenyl analog () enhances solubility via hydrogen bonding .
  • Lipophilicity : Trifluoromethylbenzyl substituents () increase logP values, favoring blood-brain barrier penetration for CNS targets .
Key Observations:
  • Carbamoylation Efficiency : Alkylation of piperidine intermediates (e.g., ) achieves high yields (97%) compared to multi-step heterocyclic couplings (41–91% in ) .
  • Stereoselectivity : highlights that phenethyl substituents are introduced with high stereochemical control (82–95% yields), critical for GPCR selectivity .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate?

The synthesis of tert-butyl piperidine carboxylate derivatives typically involves coupling reactions. For example, analogous compounds are synthesized by reacting activated carboxylic acids (e.g., 4-carbamoylpiperidine intermediates) with propargylamine derivatives. A common method uses coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane or ethyl acetate under reflux . Purification often employs column chromatography, and yields depend on reaction time and stoichiometry.

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperidine backbone, tert-butyl group, and propargyl carbamate moiety.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and carbamate (N–C=O) stretches.
  • HPLC or UPLC : For purity assessment (>95% is typical in research-grade samples) .

Q. What are the critical safety protocols for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) in poorly ventilated areas .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?

The propargyl carbamate moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows conjugation with azide-functionalized biomolecules or polymers for drug delivery studies. Optimization requires anhydrous conditions, Cu(I) catalysts (e.g., TBTA ligand), and inert atmospheres to minimize side reactions .

Q. What strategies mitigate instability during long-term storage or under experimental conditions?

  • Stabilization : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w to prevent radical-mediated degradation.
  • Lyophilization : For aqueous solutions, lyophilize and store at -20°C. Reconstitute in anhydrous DMSO or acetonitrile to avoid hydrolysis .
  • Monitor Decomposition : Use TLC or LC-MS to detect degradation products (e.g., tert-butyl alcohol or piperidine derivatives) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles, solvent effects, or assay variability. Mitigation steps include:

  • Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Batch Analysis : Compare multiple synthesis batches via HPLC to rule out impurity interference.
  • Solvent Controls : Test DMSO or ethanol vehicle effects on target proteins .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility, LogP, and BBB permeability based on SMILES input .

Q. How does the tert-butyl carbamate group affect crystallinity in X-ray diffraction studies?

The bulky tert-butyl group often disrupts crystal packing, leading to amorphous solids. Co-crystallization with tartaric acid or using slow evaporation in polar aprotic solvents (e.g., DMF) can improve crystal quality. Synchrotron radiation may be required for low-resolution crystals .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities?

  • LC-HRMS : Pair reverse-phase C18 columns with ESI+ ionization to detect impurities at <0.1% levels.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂) to identify degradation pathways .

Q. How can researchers optimize reaction yields in propargyl carbamate formation?

  • Activation : Pre-activate the carboxylic acid with HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
  • Solvent Screening : Test aprotic solvents (THF, DMF) for improved solubility of intermediates.
  • Stoichiometry : Use 1.2 equivalents of propargylamine to drive the reaction to completion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate

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